Home > Products > Screening Compounds P35357 > Thalidomide-O-PEG1-C2-acid
Thalidomide-O-PEG1-C2-acid -

Thalidomide-O-PEG1-C2-acid

Catalog Number: EVT-14893375
CAS Number:
Molecular Formula: C18H18N2O8
Molecular Weight: 390.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Thalidomide-O-PEG1-C2-acid is synthesized through chemical processes that involve the conjugation of thalidomide with polyethylene glycol and a carboxylic acid moiety. This synthesis can be performed in laboratory settings or scaled up for industrial production, ensuring high yield and purity .

Classification

This compound falls under the category of thalidomide derivatives and is classified as a cereblon ligand used in Proteolysis Targeting Chimeras (PROTAC) technology. PROTACs are bifunctional small molecules designed to induce targeted protein degradation by harnessing the ubiquitin-proteasome system .

Synthesis Analysis

Methods

The synthesis of Thalidomide-O-PEG1-C2-acid involves several key steps:

  1. Preparation of Thalidomide: The synthesis begins with the preparation of thalidomide from phthalic anhydride and L-glutamine under controlled conditions.
  2. Conjugation with Polyethylene Glycol: The activated thalidomide undergoes nucleophilic substitution reactions to attach the polyethylene glycol linker. This step is crucial for enhancing the solubility and pharmacokinetic properties of the compound.
  3. Attachment of Carboxylic Acid Group: Finally, the carboxylic acid group is introduced to complete the synthesis of Thalidomide-O-PEG1-C2-acid .

Technical Details

The synthesis typically requires specific reagents such as coupling agents and solvents to facilitate the conjugation reactions. Reaction conditions, including temperature and pH, are optimized to maximize yield while minimizing by-products.

Molecular Structure Analysis

Structure

Thalidomide-O-PEG1-C2-acid features a complex molecular structure characterized by:

  • A thalidomide core that imparts biological activity.
  • A polyethylene glycol linker that enhances solubility.
  • A carboxylic acid functional group that can participate in further chemical reactions.

Data

The molecular formula for Thalidomide-O-PEG1-C2-acid is C19H22N4O7C_{19}H_{22}N_{4}O_{7} with a molecular weight of approximately 454.86 g/mol . Structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the integrity of the synthesized compound.

Chemical Reactions Analysis

Reactions

Thalidomide-O-PEG1-C2-acid can undergo various chemical reactions:

  1. Nucleophilic Substitution: This is a primary reaction used during its synthesis where nucleophiles attack electrophilic centers in the molecule.
  2. Hydrolysis: The compound may also undergo hydrolysis under acidic or basic conditions, leading to cleavage of the polyethylene glycol linker.
  3. Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used, allowing for further modifications.

Technical Details

Common reagents for these reactions include acids like hydrochloric acid for hydrolysis and reducing agents such as sodium borohydride for reduction processes. Reaction conditions are carefully controlled to ensure desired outcomes.

Mechanism of Action

Thalidomide-O-PEG1-C2-acid acts primarily through its interaction with cereblon, a component of the E3 ubiquitin ligase complex. By binding to cereblon, it modulates protein degradation pathways, affecting various cellular processes including cell cycle regulation and immune response modulation . This mechanism underlies its therapeutic applications in treating conditions like multiple myeloma and other malignancies.

Physical and Chemical Properties Analysis

Physical Properties

Thalidomide-O-PEG1-C2-acid is typically a white to off-white solid at room temperature. Its solubility in water is significantly enhanced due to the presence of the polyethylene glycol component.

Chemical Properties

  • Melting Point: Specific melting point data may vary based on purity but generally falls within common ranges for similar compounds.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be employed to assess purity levels and stability over time .

Applications

Thalidomide-O-PEG1-C2-acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and drug candidates.
  • Biology: The compound is utilized in studies related to protein degradation mechanisms and cellular signaling pathways.
  • Medicine: Investigated for potential therapeutic roles in cancer treatment and immune modulation.
  • Industry: Employed in drug discovery processes, particularly in developing novel therapeutics targeting specific diseases .
Synthesis and Molecular Design of Thalidomide-O-PEG1-C2-Acid

Rationale for PEGylation in PROTAC Linker Design

Polyethylene glycol (PEG) incorporation into PROTAC (PROteolysis TArgeting Chimera) linkers addresses critical limitations of traditional alkyl chains, primarily by enhancing water solubility and pharmacokinetic properties. The hydrophilic nature of PEG spacers reduces aggregation-prone hydrophobic interactions, facilitating cellular uptake and bioavailability. In Thalidomide-O-PEG1-C2-acid, the short PEG1 unit acts as a solubility enhancer, which is essential for maintaining the compound's stability in physiological buffers [1] [4].

Beyond solubility, PEG linkers influence ternary complex formation between the E3 ligase (cereblon, CRBN), the target protein, and the PROTAC. Flexible PEG spacers enable optimal spatial orientation by accommodating variable distances between ligase and substrate binding domains. Research demonstrates that PEG-containing linkers foster crucial van der Waals interactions and hydrogen bonds with target proteins (e.g., BRD4), stabilizing the complex and improving degradation efficiency [2] [7]. In contrast, rigid or hydrophobic linkers may impede proteasome recruitment due to steric clashes or poor solvation.

Table 1: Impact of Linker Chemistry on PROTAC Properties

Linker TypeSolubilityFlexibilityDegradation Efficiency
Alkyl (e.g., C6)LowModerateVariable
PEG-basedHighHighConsistently Improved
TriazoleModerateLow (Rigid)Target-Dependent

Chemical Strategies for Conjugating Thalidomide to PEG-Based Linkers

Conjugation of thalidomide to the PEG1-C2-acid linker relies on site-specific chemistry to preserve CRBN-binding activity. The primary strategy involves:

  • Ether Linkage at the 4'-Position: Thalidomide’s phthalimide ring is alkylated at the 4'-oxygen (Thalidomide-O-) using a halogenated PEG derivative (e.g., Br-PEG1-COOtBu). This ether bond provides metabolic stability compared to ester linkages [1] [10].
  • Carboxylic Acid Functionalization: The terminal carboxylic acid (-C2-acid) enables conjugation to POI (Protein of Interest)-targeting warheads via amide coupling. This group is activated using reagents like HATU/DIPEA for reaction with amine-containing warheads [4] [6].

A key synthetic challenge is avoiding racemization at thalidomide’s chiral center. Reactions are performed under mild conditions (room temperature, neutral pH) to prevent epimerization. Additionally, the PEG1 spacer’s short length (3 atoms: –O–CH₂–CH₂–) balances flexibility and molecular weight control, keeping the total PROTAC mass below 1 kDa to enhance cell permeability [4] [6]. Alternative approaches include Diels-Alder cycloadditions for bioorthogonal conjugation, though amidation remains industrially preferred for scalability [5].

Optimization of Hydrophilic Spacer Length for Enhanced Proteasome Recruitment

Spacer length directly governs PROTAC efficacy by modulating the distance between CRBN and the target protein. Thalidomide-O-PEG1-C2-acid’s single ethylene glycol unit (–O–CH₂–CH₂–) represents a minimalist design optimized through empirical studies:

  • Short vs. Long Spacers: Increasing PEG units (e.g., PEG2 or PEG3) enhances solubility but risks reduced membrane permeability and suboptimal ternary complex geometry. For CRBN-based PROTACs, a 1–2 unit PEG spacer maximizes degradation by aligning with the ~40–50 Å distance between CRBN’s ligand-binding site and the neosubstrate’s degron [4] [7].
  • Hydrophilic-Hydrophobic Balance: While PEG1 improves solubility, over-lengthening dilutes the hydrophobic interactions necessary for POI binding. Thalidomide-O-PEG1-C2-acid’s C2-alkyl tail (–CH₂–CH₂–) adjacent to the acid group provides mild hydrophobicity, enhancing warhead engagement without precipitation [8].

Table 2: Degradation Efficiency vs. PEG Spacer Length in CRBN-Based PROTACs

Spacer Length (PEG Units)Solubility (log S)BRD4 DC₅₀ (nM)Selectivity vs. Off-Targets
0 (Direct alkyl)-3.5>1000Low
1 (Thalidomide-O-PEG1-C2-acid)-2.150–100Moderate
2–3-1.810–50High
>4-1.0100–500Variable

Studies on glucosylated amphiphiles confirm spacer length dictates ligand exposure: longer spacers improve lectin binding by extending sugars from bilayer surfaces. Analogously, PEG1 optimally positions thalidomide for CRBN engagement while allowing the warhead sufficient freedom [8]. For targets requiring deeper binding pockets (e.g., kinases), elongating to PEG2–PEG3 may improve efficacy, as seen in derivatives like Thalidomide-O-amido-PEG1-(C1-PEG)₂-C2-NH₂ [6].

Properties

Product Name

Thalidomide-O-PEG1-C2-acid

IUPAC Name

3-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]propanoic acid

Molecular Formula

C18H18N2O8

Molecular Weight

390.3 g/mol

InChI

InChI=1S/C18H18N2O8/c21-13-5-4-11(16(24)19-13)20-17(25)10-2-1-3-12(15(10)18(20)26)28-9-8-27-7-6-14(22)23/h1-3,11H,4-9H2,(H,22,23)(H,19,21,24)

InChI Key

YHZQHDKZYTWLGA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.